2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, butan-2-yl, amino, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the azepane-1-sulfonyl intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base to form the azepane-1-sulfonyl intermediate.
Coupling with phenyl group: The azepane-1-sulfonyl intermediate is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of the oxazole ring: The phenyl derivative is then subjected to cyclization with an appropriate reagent to form the oxazole ring.
Introduction of the butan-2-yl amino group: The oxazole derivative is then reacted with a butan-2-yl amine to introduce the amino group.
Formation of the carbonitrile group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: Lacks the butan-2-yl amino group.
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-AMINO-1,3-OXAZOLE-4-CARBONITRILE: Lacks the butan-2-yl group.
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carbonitrile group.
Uniqueness
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(BUTAN-2-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of both the butan-2-yl amino group and the carbonitrile group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H26N4O3S/c1-3-15(2)22-20-18(14-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24-12-6-4-5-7-13-24/h8-11,15,22H,3-7,12-13H2,1-2H3 |
InChI Key |
PXJQRVSUFSKZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Origin of Product |
United States |
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